molecular formula C11H20O2 B1432373 3-Cyclohexyl-3-methylbutanoic acid CAS No. 4094-63-7

3-Cyclohexyl-3-methylbutanoic acid

Cat. No. B1432373
CAS RN: 4094-63-7
M. Wt: 184.27 g/mol
InChI Key: JCXGQIWLPQIURF-UHFFFAOYSA-N
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Description

3-Cyclohexyl-3-methylbutanoic acid is a chemical compound with the CAS Number: 4094-63-7 . It has a molecular weight of 184.28 and its IUPAC name is 3-cyclohexyl-3-methylbutanoic acid .


Molecular Structure Analysis

The InChI code for 3-Cyclohexyl-3-methylbutanoic acid is 1S/C11H20O2/c1-11(2,8-10(12)13)9-6-4-3-5-7-9/h9H,3-8H2,1-2H3,(H,12,13) .


Physical And Chemical Properties Analysis

3-Cyclohexyl-3-methylbutanoic acid is a powder at room temperature . It has a melting point of 57-58 degrees Celsius .

Scientific Research Applications

Role in Aroma Compounds

3-Cyclohexyl-3-methylbutanoic acid and related hydroxy acids are significant in the formation of wine and other alcoholic beverages' aroma. The presence of such compounds in varying concentrations influences the sensory effects, contributing to the complexity of aromas in these beverages. Notably, these compounds are not found in distilled spirits but are present in beers and unfermented grape derivatives, indicating their role in fermentation and aroma development processes (Gracia-Moreno et al., 2015).

Influence on Food Flavors

In the context of food flavors, particularly in fruits like apples, the balance between 3-methyl-branched and 2-methyl-branched compounds is crucial. These compounds, including 3-methylbutanoic acid, are key to defining the genuine flavors of fresh and processed fruits, indicating the importance of branched fatty acids in the food industry (Schumacher et al., 1998).

Plant Growth Stimulation

Certain cyclohexyl compounds, including those similar in structure to 3-cyclohexyl-3-methylbutanoic acid, have been shown to stimulate plant growth. Specifically, compounds like cyclohexanecarboxylic and cyclohexylacetic acids have been found to significantly increase pod production in plants, suggesting potential agricultural applications (Wort & Patel, 1974).

Enzymatic Reactions and Flavor Development

Research into the microencapsulation of cell-free extracts, including enzymes that produce compounds like 3-methylbutanoic acid, demonstrates the potential for using heterogeneous enzyme systems and cofactor recycling in flavor development for food products such as cheese. This approach highlights the innovative applications of these compounds in enhancing food flavors through biotechnological methods (Braun & Olson, 1986).

Safety and Hazards

The safety information for 3-Cyclohexyl-3-methylbutanoic acid includes several hazard statements: H315, H319, H335 . These correspond to skin irritation, eye irritation, and respiratory irritation, respectively .

Mechanism of Action

properties

IUPAC Name

3-cyclohexyl-3-methylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c1-11(2,8-10(12)13)9-6-4-3-5-7-9/h9H,3-8H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCXGQIWLPQIURF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC(=O)O)C1CCCCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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